trans-4-(Diethylamino)cinnamonitrile
Description
trans-4-(Diethylamino)cinnamonitrile is a substituted cinnamontrile derivative characterized by a diethylamino group (-N(C₂H₅)₂) at the para position of the benzene ring and a nitrile (-CN) group attached to the α-carbon of the vinyl chain. This compound belongs to a broader class of aromatic nitriles, where electronic and steric effects of substituents significantly influence physicochemical properties such as polarity, stability, and reactivity.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C13H16N2/c1-3-15(4-2)13-9-7-12(8-10-13)6-5-11-14/h5-10H,3-4H2,1-2H3/b6-5+ |
InChI Key |
NPWFCIFHEOTMMN-AATRIKPKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C#N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC#N |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
trans-4-(2,2,3,3-Tetrafluoropropoxy)cinnamonitrile
Structural Differences: The para substituent is a tetrafluoropropoxy group (-OCH₂CF₂CF₂H) instead of diethylamino. The electron-withdrawing fluorine atoms contrast with the electron-donating diethylamino group, altering electronic distribution and intermolecular interactions. Synthesis: Prepared via melt crystallization or isomerization of cis/trans mixtures, achieving >99% purity for the trans isomer . Physical Properties:
- Solidification point: 50.6°C
- ¹H-NMR (CDCl₃): δ 4.39 (OCH₂CF₂), 5.77 (CH–CN), 6.96–7.44 (aromatic protons) .
Applications : Fluorinated analogs are often explored for enhanced thermal stability and unique electronic properties in materials science.
4-(Dimethylamino)benzonitrile
Structural Differences: A dimethylamino group (-N(CH₃)₂) replaces diethylamino, reducing steric bulk but maintaining electron-donating capability. Gas-Phase Ion Energetics: Ionization energy data (7.91 eV) reported by NIST highlight the electronic effects of the dimethylamino group on the nitrile moiety .
4-(Dimethylamino)butyronitrile Hydrochloride
Structural Differences: A shorter aliphatic chain (butyronitrile vs. cinnamonitrile) with a dimethylamino group at the terminal position. Properties: The hydrochloride salt form improves solubility in polar solvents. SMILES notation: N#CCCCN(C)C.Cl . Reactivity: The absence of conjugation between the nitrile and aromatic ring reduces resonance stabilization, likely increasing susceptibility to nucleophilic attack compared to cinnamontriles.
trans-4-(4-Aminocyclohexyloxy)benzonitrile
Safety Profile: Classified under GHS guidelines; requires precautions for inhalation exposure . Applications: Cyclohexyloxy derivatives are often explored in medicinal chemistry for their conformational flexibility.
Comparative Data Table
Key Research Findings
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